2-(Chloromethyl)-1-fluoro-3-methoxybenzene
Overview
Description
2-(Chloromethyl)-1-fluoro-3-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloromethyl group, a fluorine atom, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-fluoro-3-methoxybenzene typically involves the chloromethylation of 1-fluoro-3-methoxybenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions generally include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include dichloromethane or chloroform.
Catalyst: Zinc chloride or other Lewis acids.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-fluoro-3-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the chloromethyl group or to modify the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include dechlorinated benzene derivatives or modified aromatic rings.
Scientific Research Applications
2-(Chloromethyl)-1-fluoro-3-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the interactions of aromatic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-fluoro-3-methoxybenzene involves its interaction with nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity makes it useful in modifying other molecules or in forming new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1-fluoro-4-methoxybenzene
- 2-(Chloromethyl)-1-fluoro-3-methylbenzene
- 2-(Chloromethyl)-1-fluoro-3-hydroxybenzene
Uniqueness
2-(Chloromethyl)-1-fluoro-3-methoxybenzene is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents can influence the compound’s reactivity and its interactions with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(chloromethyl)-1-fluoro-3-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCHKLPYNULYDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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